molecular formula C7H5ClF3NO B11824383 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B11824383
M. Wt: 211.57 g/mol
InChI Key: KKWZJRZPUMODHK-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using trifluoromethylating agents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. These properties include increased chemical stability, enhanced biological activity, and improved solubility, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-5-methoxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWZJRZPUMODHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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